Piperidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

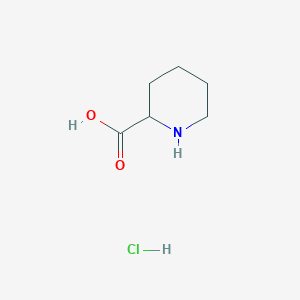

Piperidine-2-carboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is an organic compound with the formula HNC₅H₉CO₂H·HCl. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is a colorless solid and is chiral, with the S-stereoisomer being more common .

Mécanisme D'action

Target of Action

Piperidine-2-carboxylic acid, also known as Pipecolic acid, is an organic compound and a derivative of piperidine .

Mode of Action

It’s known that the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

Pipecolic acid is an intermediate in the lysine degradation pathway . Its biosynthesis starts from lysine . CRYM, a taxon-specific protein that also binds thyroid hormones, is involved in the pipecolic acid pathway .

Result of Action

It’s known that piperidine derivatives have shown potential clinical activity against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Analyse Biochimique

Biochemical Properties

Piperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the pipecolic acid pathway, where CRYM, a taxon-specific protein that also binds thyroid hormones, is involved .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For example, it has been reported to have anticancer potential . It can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can activate several molecular pathways, which further leads to apoptosis of cancer cells . For instance, it has been reported to reduce the level of Bcl-2 and increase the level of Bax-2, leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its biosynthesis starts from lysine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperidine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of lysine, which undergoes a series of reactions to form the piperidine ring. Another method involves the reduction of pipecolinic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of pipecolic acid, followed by its conversion to the hydrochloride salt. This process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to piperidine derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These products have significant applications in pharmaceuticals and other industries .

Applications De Recherche Scientifique

Piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Proline: Another amino acid with a similar structure but different biological functions.

Piperidine: The parent compound of piperidine-2-carboxylic acid, used in various chemical syntheses.

Pipecolic acid: The free base form of piperidine-2-carboxylic acid, used in similar applications.

Uniqueness

Piperidine-2-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications .

Activité Biologique

Piperidine-2-carboxylic acid hydrochloride, also known as (S)-piperidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in various fields of biological research and pharmaceutical development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of piperidine, a six-membered nitrogen-containing ring. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications. This compound is primarily utilized in organic synthesis and as a precursor for pharmaceuticals targeting neurological disorders.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can alter metabolic pathways and influence physiological responses.

- Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways. This interaction can affect neurotransmitter release and other cellular activities.

Table 1: Biological Activities and Effects

Research Findings

- Uptake and Metabolism : A study on delta 1-piperidine-2-carboxylic acid (P2C), an analog of piperidine-2-carboxylic acid, showed that its uptake in rat cerebral cortex synaptosomes was sodium-dependent and temperature-sensitive. The kinetic parameters indicated that P2C has two distinct transport mechanisms with varying affinities (Km values of 0.7 µM and 2.6 µM) .

- Biochemical Pathways : Research indicates that piperidine derivatives play significant roles in metabolic pathways, particularly in lysine degradation. The conversion of L-lysine to pipecolic acid involves delta1-piperideine-2-carboxylate reductase, highlighting the compound's relevance in amino acid metabolism .

- Clinical Implications : Elevated levels of pipecolic acid have been associated with certain metabolic disorders, including pyridoxine-dependent seizures and adrenoleukodystrophy, suggesting that piperidine derivatives may serve as biomarkers for these conditions .

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of piperidine derivatives on neurotransmitter release in neuronal cultures. Results showed that these compounds could modulate the release of gamma-aminobutyric acid (GABA) and glutamate, indicating potential therapeutic applications in treating anxiety and mood disorders.

Case Study 2: Immune Modulation

Research demonstrated that pipecolic acid, derived from piperidine-2-carboxylic acid, has immunomodulatory effects. It was found to enhance T-cell activation and proliferation, suggesting its potential role in immunotherapy .

Table 2: Comparison of Piperidine Derivatives

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-Piperidine-2-carboxylic acid HCl | Structure | Enzyme inhibitor; neuroactive; immune regulator |

| (R)-Piperidine-2-carboxylic acid HCl | Structure | Different stereochemistry may lead to altered activity |

| Piperidine-3-carboxylic acid HCl | Structure | Distinct pharmacological profile due to structural differences |

Propriétés

Numéro CAS |

15862-86-9 |

|---|---|

Formule moléculaire |

C6H12ClNO2 |

Poids moléculaire |

165.62 g/mol |

Nom IUPAC |

piperidin-1-ium-2-carboxylic acid;chloride |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H |

Clé InChI |

AUGDEGXARBUSFU-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C(=O)O.Cl |

SMILES canonique |

C1CC[NH2+]C(C1)C(=O)O.[Cl-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.